5-Bromo-2-[(2-methoxyethyl)amino]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-[(2-methoxyethyl)amino]benzonitrile: is an organic compound with the molecular formula C10H11BrN2O. It is a brominated derivative of benzonitrile, featuring a methoxyethylamino group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are usually carried out in an organic solvent such as dichloromethane or chloroform .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-2-[(2-methoxyethyl)amino]benzonitrile can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction can be used.
Major Products:
Substitution Reactions: Products include various substituted benzonitriles depending on the nucleophile used.
Oxidation and Reduction: Products can include oxidized or reduced forms of the original compound, often with changes in functional groups.
Scientific Research Applications
Chemistry: 5-Bromo-2-[(2-methoxyethyl)amino]benzonitrile is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: In biological research, this compound is used to study the effects of brominated aromatic compounds on biological systems. It can serve as a model compound for understanding the interactions of similar molecules with biological targets .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs. Its ability to undergo various chemical reactions makes it a versatile building block for drug synthesis .
Mechanism of Action
The mechanism of action of 5-Bromo-2-[(2-methoxyethyl)amino]benzonitrile involves its interaction with specific molecular targets in biological systems. The bromine atom and the methoxyethylamino group play crucial roles in its binding affinity and specificity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
2-Amino-5-bromobenzonitrile: Similar structure but lacks the methoxyethylamino group.
5-Bromo-2-[(2-methoxyethyl)(methyl)amino]benzonitrile: Contains an additional methyl group on the amino substituent.
Uniqueness: 5-Bromo-2-[(2-methoxyethyl)amino]benzonitrile is unique due to the presence of both the bromine atom and the methoxyethylamino group. This combination provides distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
5-bromo-2-(2-methoxyethylamino)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c1-14-5-4-13-10-3-2-9(11)6-8(10)7-12/h2-3,6,13H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMQFJGQCJEXGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(C=C(C=C1)Br)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.